N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide
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Overview
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide typically involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amide formation: The final step involves the reaction of the acetylated tetrahydroquinoline with m-tolylacetic acid or its derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium azide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect cellular signaling pathways, leading to changes in cell function.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine, known for their antimalarial properties.
Tetrahydroquinoline derivatives: Known for their diverse biological activities.
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline and tetrahydroquinoline derivatives.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-5-3-6-16(11-14)12-20(24)21-18-8-9-19-17(13-18)7-4-10-22(19)15(2)23/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEROVHNZFJRTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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